4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This structure is fused with a pyrrolo[2,3-d]pyrimidine core. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolo[2,3-d]pyrimidine intermediate reacts with piperazine.
Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, where the piperazine derivative is coupled with a trifluoromethylphenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.
Pharmacological Research: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-pyrimidine
- 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-quinazoline
- 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-benzimidazole
Uniqueness
Compared to similar compounds, 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that confer distinct pharmacological properties. The presence of the pyrrolo[2,3-d]pyrimidine core, combined with the trifluorom
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5/c18-17(19,20)12-2-1-3-13(10-12)24-6-8-25(9-7-24)16-14-4-5-21-15(14)22-11-23-16/h1-5,10-11H,6-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGVHBBSBDPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.